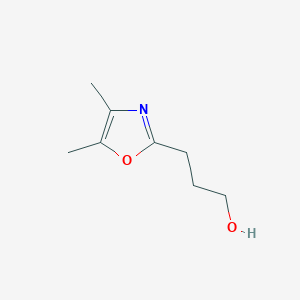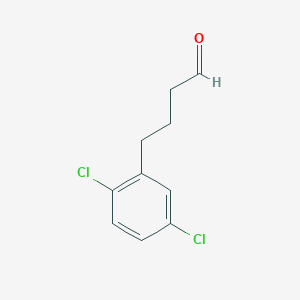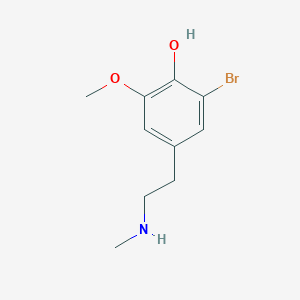
2,2-Dimethyl-4-(thiophen-3-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-4-(thiophen-3-yl)butanoic acid is an organic compound with the molecular formula C10H14O2S It features a butanoic acid backbone with a thiophene ring attached at the 3-position and two methyl groups at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-(thiophen-3-yl)butanoic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide (P4S10).
Attachment of the Butanoic Acid Backbone: The thiophene ring is then functionalized to introduce the butanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4-(thiophen-3-yl)butanoic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Thiophene sulfoxides, thiophene sulfones
Reduction: 2,2-Dimethyl-4-(thiophen-3-yl)butanol
Substitution: Halogenated or nitrated thiophene derivatives
Scientific Research Applications
2,2-Dimethyl-4-(thiophen-3-yl)butanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4-(thiophen-3-yl)butanoic acid depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The thiophene ring’s electron-rich nature allows it to participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylbutanoic acid: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity and applications.
4-(2-Thienyl)butyric acid: Similar structure but without the dimethyl substitution, which affects its physical and chemical properties.
Uniqueness
2,2-Dimethyl-4-(thiophen-3-yl)butanoic acid stands out due to the presence of both the thiophene ring and the dimethyl substitution.
Properties
Molecular Formula |
C10H14O2S |
|---|---|
Molecular Weight |
198.28 g/mol |
IUPAC Name |
2,2-dimethyl-4-thiophen-3-ylbutanoic acid |
InChI |
InChI=1S/C10H14O2S/c1-10(2,9(11)12)5-3-8-4-6-13-7-8/h4,6-7H,3,5H2,1-2H3,(H,11,12) |
InChI Key |
FMJQDXXNTJHPSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC1=CSC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![1-[1-(Oxan-4-yl)cyclobutyl]methanamine](/img/structure/B13602965.png)
